Convolamine hydrochloride

Vue d'ensemble

Description

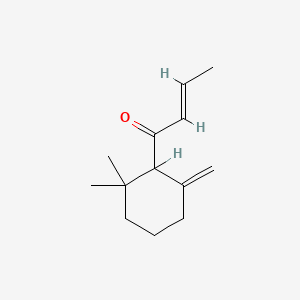

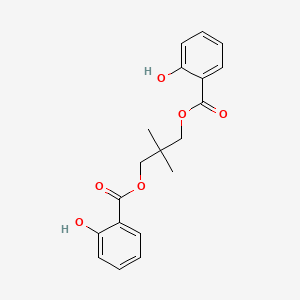

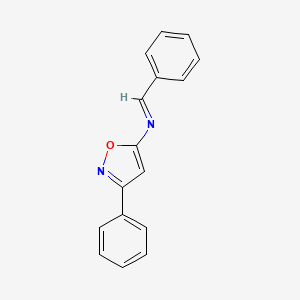

Convolamine is a tropane alkaloid . It is also known by its synonyms Methylphyllalbine and Veratroyltropine . It is a primary reference substance with assigned absolute purity .

Synthesis Analysis

The synthesis of molecular compounds like Convolamine often involves multiple steps, including the formation of key intermediate compounds. Techniques such as template-directed synthesis using reversible imine bond formation have shown promise in creating complex molecular architectures efficiently.

Molecular Structure Analysis

Convolamine has the molecular formula C17H23NO4 . Its average mass is 305.369 Da and its monoisotopic mass is 305.162720 Da .

Chemical Reactions Analysis

The chemical reactions underlying the synthesis of molecular compounds like Convolamine involve dynamic covalent chemistry, such as the formation and reversible reaction of imines. The analysis of these reactions provides insight into the stability, reactivity, and potential functional applications of the synthesized compounds.

Physical And Chemical Properties Analysis

The physical properties of molecular compounds like Convolamine, including solubility, melting point, and toxicity, are influenced by their molecular structure. The chemical properties, such as reactivity and stability, are directly related to a molecule’s structural features.

Applications De Recherche Scientifique

Structural Analysis and Derivatives : Research conducted on the stereochemistry of tropane alkaloid of convolvine and its derivatives, including convolamine (N-methylconvolvine) and hydrochloride of N-benzylconvolvine, has been crucial. These studies involved single crystal X-ray diffraction techniques to determine compound structures, revealing details about their bicyclic ring systems and conformations. Such structural insights are fundamental for further applications in pharmacology and chemistry (Turgunov et al., 2019).

Phytochemical Profile and Medicinal Properties : Convolvulus prostratus, a plant containing convolamine, has been studied for its nootropic and therapeutic properties. It's known to have anxiolytic, neuroprotective, antioxidant, and other medicinal activities, attributed to its phytoconstituents like convolamine. This underscores the potential of convolamine in managing neurodegenerative diseases (Balkrishna et al., 2020).

Pharmacological Applications : Convolamine and its derivatives have shown various pharmacological activities. For instance, they exhibit anti-hypoxic, local anesthetic, anti-inflammatory, and immunomodulating activities. Their antimicrobial and antifungal properties have led to the development of dermatological applications, like the antifungal preparation Consubin (Okhunov & Aripova, 2013).

Polyelectrolyte Research : Polyelectrolytes like poly(allylamine hydrochloride) have been utilized in various research fields, including biotechnology and biomedical applications. Studies on improving the biological properties of these polyelectrolytes, which often include derivatives of hydrochlorides, are significant for their application in drug delivery systems and other medical uses (Wytrwal et al., 2014).

Chemical Synthesis and Reaction Studies : Hydrochlorides like convolvamine hydrochloride have been integral in various chemical synthesis and reaction studies. These include the transformation of aldehydes into nitriles and the investigation of peroxide products in olefins ozonolysis (Ghosh & Subba, 2013; Ishmuratov et al., 2007).

Mécanisme D'action

Convolamine acts as a positive modulator of the sigma-1 receptor (S1R) . It does not bind to the S1R agonist/antagonist binding site nor dissociate S1R from BiP, an S1R activity assay in vitro, but behaves as a positive modulator by shifting the IC50 value of the reference agonist PRE-084 to lower values .

Propriétés

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4.ClH/c1-18-12-5-6-13(18)10-14(9-12)22-17(19)11-4-7-15(20-2)16(8-11)21-3;/h4,7-8,12-14H,5-6,9-10H2,1-3H3;1H/t12-,13+,14?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPGVBLFHMZCNG-LIWIJTDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423559 | |

| Record name | Convolamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Convolamine hydrochloride | |

CAS RN |

5896-59-3 | |

| Record name | Convolamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.